1-(Methylsulfonyl)indolin-5-amine

Descripción general

Descripción

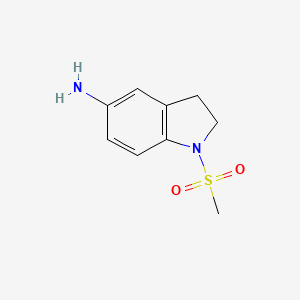

1-(Methylsulfonyl)indolin-5-amine is a chemical compound with the molecular formula C9H12N2O2S. It belongs to the class of indole derivatives, which are significant in both natural products and synthetic compounds due to their wide range of biological activities . This compound features an indole ring system, which is a common structural motif in many biologically active molecules .

Métodos De Preparación

The synthesis of 1-(Methylsulfonyl)indolin-5-amine can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and cyclohexanone as starting materials under acidic conditions . Another approach involves the reduction of oxindoles to indoles, followed by sulfonation and amination reactions . Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency .

Análisis De Reacciones Químicas

1-(Methylsulfonyl)indolin-5-amine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like methanol or toluene . Major products formed from these reactions include sulfone, sulfide, and halogenated derivatives .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-(Methylsulfonyl)indolin-5-amine and other indole derivatives have shown promise in several biological activities, including:

- Anti-inflammatory Properties: Indole derivatives, including this compound, have demonstrated anti-inflammatory effects. Studies have shown that these compounds can modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory responses.

- Antimicrobial Properties: Certain indole derivatives exhibit antimicrobial properties, indicating their potential use in combating bacterial and viral infections. Some have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus.

- Anticancer Effects: Indole derivatives have been studied for their potential anticancer effects, showing promise in inhibiting cancer cell growth.

Detailed Research Findings

This compound interacts with various biological targets, including enzymes and receptors involved in metabolic pathways. Its ability to modulate enzyme activity suggests potential interactions with signaling pathways related to inflammation and metabolic disorders. Further research into its binding affinities and mechanisms of action is essential for understanding its therapeutic potential.

Case Studies

Anti-inflammatory Efficacy: In a controlled study on zymosan-induced peritonitis in mice, administration of this compound resulted in a significant reduction in inflammatory markers and leukocyte infiltration compared to untreated controls. This supports its therapeutic potential in chronic inflammatory conditions.

Anticancer Activity: A study evaluated the efficacy of this compound against A431 human epidermoid carcinoma cells. The results indicated that the compound was approximately 9.6 times more effective than standard chemotherapy agents, suggesting a promising avenue for further development in cancer therapy.

Data Table

| Biological Activity | Target | IC50 (µM) | Effect |

|---|---|---|---|

| COX-1 Inhibition | COX Enzyme | 0.45 | Anti-inflammatory |

| COX-2 Inhibition | COX Enzyme | 0.56 | Anti-inflammatory |

| 5-LOX Inhibition | Lipoxygenase | 0.41 | Anti-inflammatory |

| Antiproliferative | MCF7 Cell Line | 2.43 | Cancer cell growth inhibition |

| Antibacterial | E. coli | 62.5 µg/mL | Bacterial growth inhibition |

Mecanismo De Acción

The mechanism of action of 1-(Methylsulfonyl)indolin-5-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparación Con Compuestos Similares

1-(Methylsulfonyl)indolin-5-amine can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Tryptophan: An essential amino acid and precursor to serotonin.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

The uniqueness of this compound lies in its sulfonyl group, which imparts distinct chemical and biological properties compared to other indole derivatives .

Actividad Biológica

1-(Methylsulfonyl)indolin-5-amine is a compound of significant interest due to its diverse biological activities, particularly in anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula CHNOS. It features a methylsulfonyl group attached to an indoline structure, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory effects against:

- COX-1 and COX-2 : These enzymes are critical in the biosynthesis of prostaglandins, mediators of inflammation.

- 5-Lipoxygenase (5-LOX) : Inhibition of this enzyme reduces leukotriene production, which plays a role in asthma and allergic responses.

The compound has shown IC values in the low micromolar range for these targets, indicating strong potential as an anti-inflammatory agent .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound significantly reduces pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases like rheumatoid arthritis .

Anticancer Properties

The compound also exhibits promising anticancer activity. In studies involving various cancer cell lines (e.g., MCF7, HCT116), it demonstrated significant antiproliferative effects, with IC values ranging from 2.43 µM to 4.95 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Antimicrobial Activity

This compound has shown selective antibacterial activity against Gram-negative bacteria such as E. coli and Salmonella enterica. The minimum inhibitory concentrations (MICs) for these bacteria were reported at approximately 62.5 µg/mL, highlighting its potential as an antimicrobial agent .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study on zymosan-induced peritonitis in mice, administration of this compound resulted in a significant reduction in inflammatory markers and leukocyte infiltration compared to untreated controls. This supports its therapeutic potential in chronic inflammatory conditions .

Case Study 2: Anticancer Activity

A recent study evaluated the efficacy of this compound against A431 human epidermoid carcinoma cells. The results indicated that the compound was approximately 9.6 times more effective than standard chemotherapy agents, suggesting a promising avenue for further development in cancer therapy .

Data Tables

| Biological Activity | Target | IC (µM) | Effect |

|---|---|---|---|

| COX-1 Inhibition | COX Enzyme | 0.45 | Anti-inflammatory |

| COX-2 Inhibition | COX Enzyme | 0.56 | Anti-inflammatory |

| 5-LOX Inhibition | Lipoxygenase | 0.41 | Anti-inflammatory |

| Antiproliferative | MCF7 Cell Line | 2.43 | Cancer cell growth inhibition |

| Antibacterial | E. coli | 62.5 µg/mL | Bacterial growth inhibition |

Propiedades

IUPAC Name |

1-methylsulfonyl-2,3-dihydroindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-14(12,13)11-5-4-7-6-8(10)2-3-9(7)11/h2-3,6H,4-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXKFJCABSSCPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352881 | |

| Record name | 1-(methylsulfonyl)indolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299921-01-0 | |

| Record name | 1-(methylsulfonyl)indolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Methylsulfonyl)indolin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.